Cas no 448949-63-1 ([(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol)
448949-63-1 structure
Product Name:[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol
Numéro CAS:448949-63-1
Le MF:C7H13NO
Mégawatts:127.184221982956
CID:3989189
PubChem ID:11480448
Update Time:2025-06-15
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Azabicyclo[2.2.1]heptane-3-methanol, (1R,3S,4S)-
- (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol
- [(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol
- AKOS006237202
- 826-840-5
- (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol
- SCHEMBL2158078
- DTXSID30467147
- CKGOIZORGVFPFX-RRKCRQDMSA-N
- 448949-63-1
- (1R,3S,4S)-2-azabicyclo(2.2.1)heptan-3-ylmethanol
- ((1R,3S,4S)-2-AZABICYCLO[2.2.1]HEPTAN-3-YL)METHANOL
- AT40545
- EN300-50453
- Z291279236
-
- Piscine à noyau: 1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m0/s1
- La clé Inchi: CKGOIZORGVFPFX-RRKCRQDMSA-N
- Sourire: C([C@@H]1[C@]2([H])C[C@@]([H])(CC2)N1)O
Propriétés calculées
- Qualité précise: 127.099714038Da
- Masse isotopique unique: 127.099714038Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 115
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.1
- Surface topologique des pôles: 32.3Ų
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-50453-0.05g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.05g |
$235.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.1g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.1g |
$352.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.25g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.25g |
$503.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.5g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.5g |
$791.0 | 2023-02-10 | |
| Enamine | EN300-50453-1.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 1.0g |
$1014.0 | 2023-02-10 | |
| Enamine | EN300-50453-2.5g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 2.5g |
$1988.0 | 2023-02-10 | |
| Enamine | EN300-50453-5.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 5.0g |
$2940.0 | 2023-02-10 | |
| Enamine | EN300-50453-10.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 10.0g |
$4360.0 | 2023-02-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5067-100MG |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5067-250MG |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol Littérature connexe
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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